phenyl-N,N'-di(2-pyridyl)phosphonic diamide
Overview
Description
P-phenyl-N,N’-dipyridin-2-ylphosphonic diamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a phosphonic diamide group bonded to a phenyl ring and two pyridinyl groups, making it a versatile ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-phenyl-N,N’-dipyridin-2-ylphosphonic diamide typically involves the reaction of phosphonic dichloride with aniline derivatives under controlled conditions. One common method includes the use of anhydrous solvents and catalysts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of P-phenyl-N,N’-dipyridin-2-ylphosphonic diamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
P-phenyl-N,N’-dipyridin-2-ylphosphonic diamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl and pyridinyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, amine derivatives, and substituted phenyl or pyridinyl compounds, depending on the type of reaction and reagents used .
Scientific Research Applications
P-phenyl-N,N’-dipyridin-2-ylphosphonic diamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of P-phenyl-N,N’-dipyridin-2-ylphosphonic diamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The pathways involved in these interactions are often studied using spectroscopic and computational methods to understand the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- N,N,N’-tetramethyl-P-indol-1-ylphosphonic diamide
- N,N,N’-tetramethyl-P-naphtalen-2-ylphosphonic diamide
- N,N’-dimethyl-N,N’-dipyridin-2-ylpyridine-2,6-diamine
Uniqueness
P-phenyl-N,N’-dipyridin-2-ylphosphonic diamide stands out due to its unique combination of phenyl and pyridinyl groups, which confer distinct electronic and steric properties. This makes it a versatile ligand capable of forming a wide range of metal complexes with varied applications in catalysis, luminescence, and material science.
Properties
IUPAC Name |
N-[phenyl-(pyridin-2-ylamino)phosphoryl]pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N4OP/c21-22(14-8-2-1-3-9-14,19-15-10-4-6-12-17-15)20-16-11-5-7-13-18-16/h1-13H,(H2,17,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFAARVGODZTHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(NC2=CC=CC=N2)NC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N4OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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